molecular formula C10H18O3 B1584223 2-(Tetrahydrofurfuryloxy)tetrahydropyran CAS No. 710-14-5

2-(Tetrahydrofurfuryloxy)tetrahydropyran

Cat. No. B1584223
CAS RN: 710-14-5
M. Wt: 186.25 g/mol
InChI Key: XXNUDHUOMVIIFN-UHFFFAOYSA-N
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Description

. It is also known as 'T-Solvent’ . The empirical formula of the compound is C10H18O3 . It is a colorless liquid .


Synthesis Analysis

Tetrahydropyran (THP) rings are important motifs in biologically active molecules. Common strategies for THP synthesis are based on typical retrosynthetic disconnections . The single-bond disconnections presented in this review are O1–C2, C2–C3, and C3–C4 . A section on the synthesis of dihydropyran (DHP) rings using hetero-Diels–Alder reactions is included since these products are easily reduced to THP products .


Molecular Structure Analysis

The molecular weight of “2-(Tetrahydrofurfuryloxy)tetrahydropyran” is 186.25 . The compound belongs to the class of organic compounds known as oxanes . These are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms .


Chemical Reactions Analysis

Tetrahydropyran (THP) rings are prone to undergo spontaneous valence isomerization . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .


Physical And Chemical Properties Analysis

The refractive index of “2-(Tetrahydrofurfuryloxy)tetrahydropyran” is n20/D 1.461 (lit.) . The density of the compound is 1.03 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis Methods and Structural Variants

  • Pyran Syntheses from 1,2-dioxines: A method for constructing tetrahydropyrans from 1,2-dioxines with a tethered hydroxyl group is described. This involves base-catalyzed rearrangement and intramolecular oxa-Michael addition (Avery et al., 2005).
  • Facile Preparation of Functionalized Tetrahydropyran: A route to synthesize highly functionalized tetrahydropyran, useful as a building unit in natural products, through catalytic hydrogenation of an oxazoline is outlined (Hesek et al., 2008).
  • Cyclohexenones Synthesis via Michael-type Reactions: Tetrahydropyran-2-yloxy-group activates cyclohexene systems for good yields of 2-substituted cyclohexanones or cyclohexenones (Birch et al., 1970).

Advanced Synthesis Techniques

  • Oxidative C-H Bond Activation for Diverse Tetrahydropyrans: This method uses heterocycles formed from benzylic and allylic ethers via oxocarbenium ion formation and nucleophilic addition, leading to a variety of tetrahydropyrans (Liu & Floreancig, 2010).
  • Epoxide Opening Reactions for Deoxy-Aryl-C-Glycosides: Synthesis of aryl-substituted tetrahydropyrans with specific oxo substituents through epoxidation and epoxide opening with O-nucleophiles (Schmidt, 1999).
  • Regioselective Ring-Cleavage Reaction: 2-substituted tetrahydrofurans and tetrahydropyrans cleaved regioselectively with simultaneous carbon–carbon bond formation (Oku et al., 1986).

Applications in Natural Product Synthesis

  • Scandium(III) Triflate-Catalyzed Synthesis: Synthesis of tetrahydropyran-4-ones with high diastereoselectivity, useful in creating structures found in many biologically active compounds (Morris et al., 2005).
  • Heterologous Expression in Fungi for Natural Product Derivatives: Expression of a polyketide synthase in fungi leads to the formation of diverse 2-alkenyl-tetrahydropyrans with potential as natural products (Lyu et al., 2021).

Catalysis and Polymerization

  • Modifiers of Propylene Polymerization Catalysts: Certain tetrahydrofuran and tetrahydropyran derivatives act as modifiers in Ziegler-type propylene polymerization catalysts, impacting activity and stereospecificity (Karayannis & Lee, 1983).

Safety And Hazards

The compound is classified as a combustible liquid . The flash point is 98 °C (closed cup) . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

Tetrahydropyran (THP) rings are important motifs in many potent biologically active natural products . This review presents common strategies for THP synthesis in a systematic way . The focus of this review is to present the strategies for THP synthesis in a systematic way . This approach allowed for maximum utility within the chapter using a relatively small subset of THP-containing natural products .

properties

IUPAC Name

2-(oxolan-2-ylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O3/c1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNUDHUOMVIIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40916611
Record name 2-[(Oxolan-2-yl)methoxy]oxane
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Molecular Weight

186.25 g/mol
Source PubChem
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Product Name

2-(Tetrahydrofurfuryloxy)tetrahydropyran

CAS RN

710-14-5, 94031-11-5
Record name Tetrahydro-2-[(tetrahydro-2-furanyl)methoxy]-2H-pyran
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Record name 2-(Tetrahydrofurfuryloxy)tetrahydropyran
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Record name Tetrahydro((tetrahydrofuryl)methoxy)-2H-pyran
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Record name 2-(Tetrahydrofurfuryloxy)tetrahydropyran
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Record name 2-(tetrahydrofurfuryloxy)tetrahydropyran
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Record name 2-(TETRAHYDROFURFURYLOXY)TETRAHYDROPYRAN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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